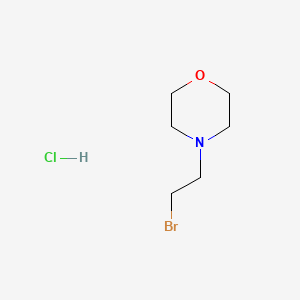

4-(2-Bromoethyl)morpholine hydrochloride

Description

4-(2-Bromoethyl)morpholine hydrochloride (hypothetical CAS: Not explicitly listed in evidence) is a brominated derivative of morpholine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. While direct data on this compound is absent in the provided evidence, its structure and properties can be inferred from analogs like 4-(2-Chloroethyl)morpholine hydrochloride (CAS 3647-69-6) and other brominated morpholine derivatives. This compound likely serves as an intermediate in pharmaceuticals and agrochemicals, leveraging the bromoethyl group's reactivity as a leaving group in nucleophilic substitution reactions .

Properties

IUPAC Name |

4-(2-bromoethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCGPSNHSULUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCBr.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513866 | |

| Record name | 4-(2-Bromoethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89583-06-2 | |

| Record name | 4-(2-Bromoethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2-Bromoethyl)morpholine hydrochloride typically involves the reaction of 2-chloroethyl bromide with morpholine in an appropriate solvent . The reaction conditions include maintaining a suitable temperature and reaction time to ensure the formation of the desired product. The process also involves drying and removing impurities to achieve high purity .

Chemical Reactions Analysis

4-(2-Bromoethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. .

Scientific Research Applications

4-(2-Bromoethyl)morpholine hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: The compound is utilized in biochemical studies to investigate molecular interactions and pathways.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)morpholine hydrochloride involves its interaction with molecular targets and pathways. It can act as an alkylating agent, modifying specific molecules and affecting their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Aromatic vs. Aliphatic : Bromophenyl derivatives (e.g., 4-(4-Bromophenyl)morpholine HCl) exhibit planar aromatic structures, favoring interactions with biological targets like enzymes, whereas aliphatic bromoethyl groups are more flexible for synthetic modifications .

- Amino vs. Halogen: The aminoethyl analog (CAS 1909325-95-6) is less reactive in nucleophilic substitutions but serves as a building block for drug candidates due to its amine functionality .

Physicochemical Properties

- Solubility: Chloroethyl and bromoethyl morpholines are hygroscopic and soluble in polar solvents (e.g., water, ethanol) due to their ionic hydrochloride salts .

- Stability : Bromine’s larger atomic size may reduce thermal stability compared to chlorine, requiring stricter storage conditions (e.g., -20°C for analogs like 3-methoxy PCMo hydrochloride) .

Biological Activity

4-(2-Bromoethyl)morpholine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by the presence of a morpholine ring and a bromoethyl side chain, suggests various applications, especially as an intermediate in drug synthesis and as a potential therapeutic agent. This article provides a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C6H13BrNO

- Molecular Weight : 192.08 g/mol

- CAS Number : 42802-94-8

The compound's structure allows for interactions with biological macromolecules, which may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related morpholine derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Morpholine Derivative A | S. aureus | 7.23 µg/mL |

| Morpholine Derivative B | E. coli | 11.7 µg/mL |

These findings suggest that this compound may also possess similar antimicrobial properties due to structural similarities.

Anticancer Activity

The potential anticancer activity of morpholine derivatives has been explored in several studies. For example, compounds containing morpholine rings have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study evaluated the cytotoxic effects of morpholine derivatives on human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability at concentrations as low as 10 µM.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Interaction with Cellular Targets : The bromoethyl group may facilitate interactions with nucleophilic sites on proteins or nucleic acids, leading to altered cellular functions.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways by activating caspases or disrupting mitochondrial membrane potential.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that halogenated compounds can exhibit varying degrees of toxicity depending on their structure and dosage.

- Toxicity Assessment : Preliminary studies suggest moderate toxicity at high concentrations; however, further investigations are needed to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.